molecular formula C26H33Cl2N7O4 B12745926 Infigratinib monohydrate CAS No. 1310746-11-2

Infigratinib monohydrate

Cat. No.: B12745926
CAS No.: 1310746-11-2
M. Wt: 578.5 g/mol
InChI Key: HAHRMIYGWQQRHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Infigratinib monohydrate is synthesized through a series of chemical reactions involving various intermediatesThe process includes steps such as N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography and mass spectrometry to monitor the reaction progress and identify impurities .

Chemical Reactions Analysis

Types of Reactions

Infigratinib monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like liquid chromatography and mass spectrometry .

Scientific Research Applications

Infigratinib monohydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.

    Biology: Investigated for its effects on cell proliferation, differentiation, and angiogenesis.

    Medicine: Developed as a therapeutic agent for cholangiocarcinoma, urothelial carcinoma, and other fibroblast growth factor receptor-driven conditions.

    Industry: Utilized in the development of targeted cancer therapies and personalized medicine

Mechanism of Action

Infigratinib monohydrate exerts its effects by inhibiting fibroblast growth factor receptors. These receptors play a crucial role in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking the activity of these receptors, this compound suppresses tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Infigratinib monohydrate is unique due to its specific targeting of fibroblast growth factor receptors 1, 2, and 3, with minimal activity against fibroblast growth factor receptor 4. This selective inhibition reduces the likelihood of off-target effects and enhances its therapeutic efficacy .

Properties

CAS No.

1310746-11-2

Molecular Formula

C26H33Cl2N7O4

Molecular Weight

578.5 g/mol

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;hydrate

InChI

InChI=1S/C26H31Cl2N7O3.H2O/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H2

InChI Key

HAHRMIYGWQQRHI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.O

Origin of Product

United States

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